molecular formula C20H22N4OS B11967810 4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11967810
M. Wt: 366.5 g/mol
InChI Key: GVAUEPQAGULGIP-FYJGNVAPSA-N
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Description

4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a tert-butylbenzylidene group, and a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method involves the condensation of 4-tert-butylbenzaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a suitable solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor Binding: It may bind to certain receptors, modulating their activity.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Nitrobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Methylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Chlorobenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-((4-Tert-butylbenzylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the tert-butylbenzylidene group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced properties.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(E)-(4-tert-butylphenyl)methylideneamino]-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H22N4OS/c1-20(2,3)16-11-9-15(10-12-16)13-21-24-18(22-23-19(24)26)14-25-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3,(H,23,26)/b21-13+

InChI Key

GVAUEPQAGULGIP-FYJGNVAPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3

Origin of Product

United States

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